![molecular formula C19H18F3N3O3 B2990722 N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1021136-97-9](/img/structure/B2990722.png)
N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide
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Description
N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. TFB-TBOA has been widely used in scientific research to study the role of EAATs in various physiological and pathological conditions.
Scientific Research Applications
Platinum-Catalyzed Intermolecular Hydroamination
One application of related benzamide compounds involves their role in catalytic reactions, such as the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. This process highlights the potential of benzamides in facilitating the synthesis of N-ethylbenzamide, demonstrating their utility in organic synthesis and the development of new chemical reactions (Wang & Widenhoefer, 2004).
Photoelectron Spectroscopy Analysis
Benzamides have also been studied using photoelectron spectroscopy to understand their electronic structure and the impact of the benzene ring on their biological activity. This type of analysis provides insights into the fundamental chemical properties of benzamides, including N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide, and their potential applications in biological systems (Klasinc, Novák, Sabljic, & McGlynn, 2009).
Synthesis of Nitriles from Amides
Another significant application is the novel synthesis of nitriles from amides, including benzamide, through the reaction with phosphorous tris(diethylamide). This method presents a valuable approach to producing nitriles, highlighting the versatility of benzamides in organic synthesis and their contribution to expanding chemical methodologies (Sodeyama, Kodomari, & Itabashi, 1973).
Sigma Receptor Scintigraphy
In the medical field, benzamide derivatives have been explored for sigma receptor scintigraphy, particularly in the context of imaging breast cancer. This research underscores the potential of benzamide derivatives, including those structurally related to N-(2-(4-acetamidobenzamido)ethyl)-3-(trifluoromethyl)benzamide, in developing diagnostic tools for cancer detection (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-12(26)25-16-7-5-13(6-8-16)17(27)23-9-10-24-18(28)14-3-2-4-15(11-14)19(20,21)22/h2-8,11H,9-10H2,1H3,(H,23,27)(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFSJSUPFIFNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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